2,2'-(Butane-1,4-diyl)di(isoquinolin-2-ium) diiodide
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Overview
Description
2,2’-(Butane-1,4-diyl)di(isoquinolin-2-ium) diiodide is a compound that features two isoquinoline units connected by a butane chain and is paired with diiodide counterions Isoquinoline is a heterocyclic aromatic organic compound that is structurally related to quinoline, with the nitrogen atom located at the second position of the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Butane-1,4-diyl)di(isoquinolin-2-ium) diiodide typically involves the quaternization of isoquinoline with 1,4-dibromobutane, followed by ion exchange with potassium iodide to replace the bromide ions with iodide ions. The reaction is generally carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Butane-1,4-diyl)di(isoquinolin-2-ium) diiodide can undergo various types of chemical reactions, including:
Oxidation: The isoquinoline units can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form dihydroisoquinoline derivatives.
Substitution: The iodide ions can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halide exchange reactions can be carried out using potassium chloride or sodium bromide in an appropriate solvent.
Major Products
Oxidation: Isoquinoline N-oxides.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Corresponding halide salts (e.g., 2,2’-(Butane-1,4-diyl)di(isoquinolin-2-ium) dichloride).
Scientific Research Applications
2,2’-(Butane-1,4-diyl)di(isoquinolin-2-ium) diiodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,2’-(Butane-1,4-diyl)di(isoquinolin-2-ium) diiodide involves its interaction with molecular targets such as enzymes and receptors. The isoquinoline units can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-(Butane-1,4-diyl)diisoquinolinium tetrachloridozincate (II): Similar structure but with zinc coordination.
2,2’-(Butane-1,4-diyl)bis(1H-benzo[d]-imidazole-2,1-diyl)diacetic acid: Contains benzimidazole units instead of isoquinoline.
2,2’-[Butane-1,4-diylbis(piperazine-1,4-diyl)]dipyrimidine: Features piperazine and pyrimidine units.
Uniqueness
2,2’-(Butane-1,4-diyl)di(isoquinolin-2-ium) diiodide is unique due to its specific combination of isoquinoline units and iodide counterions, which confer distinct chemical and biological properties
Properties
CAS No. |
113115-38-1 |
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Molecular Formula |
C22H22I2N2 |
Molecular Weight |
568.2 g/mol |
IUPAC Name |
2-(4-isoquinolin-2-ium-2-ylbutyl)isoquinolin-2-ium;diiodide |
InChI |
InChI=1S/C22H22N2.2HI/c1-3-9-21-17-23(15-11-19(21)7-1)13-5-6-14-24-16-12-20-8-2-4-10-22(20)18-24;;/h1-4,7-12,15-18H,5-6,13-14H2;2*1H/q+2;;/p-2 |
InChI Key |
LNWKNQBQDKCCBZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CCCC[N+]3=CC4=CC=CC=C4C=C3.[I-].[I-] |
Origin of Product |
United States |
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